molecular formula C8H7ClF3NS B1416858 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline CAS No. 949259-77-2

2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline

Cat. No. B1416858
M. Wt: 241.66 g/mol
InChI Key: JJAPPZLXGFYTDB-UHFFFAOYSA-N
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Description

“2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline” is a biochemical used for proteomics research . It has a molecular formula of C8H7ClF3NS and a molecular weight of 241.66 .


Molecular Structure Analysis

The molecular structure of “2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline” is defined by its molecular formula, C8H7ClF3NS . Unfortunately, the specific structural details or a diagram of the molecule were not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline” are not fully detailed in the search results. It is known that the compound has a molecular weight of 241.66 .

Scientific Research Applications

Synthesis and Characterization

  • Binuclear Zn(II) Complex Formation : 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline was used in the synthesis and characterization of a binuclear Zn(II) complex. This research demonstrated the potential of using this compound in complex metal coordination chemistry (Dehghani-Firouzabadi & Alizadeh, 2016).

  • Chlorination and Oxidation of Aniline Derivatives : The compound was also explored as a chlorinating agent and oxidant for aniline derivatives, showing its effectiveness in these chemical transformations (Vinayak et al., 2018).

Catalytic Applications

  • Silver-Catalyzed N-Trifluoroethylation : A study focused on the N-trifluoroethylation of anilines, utilizing silver-catalyzed reactions with 2,2,2-trifluorodiazoethane, highlighted the catalytic capabilities of related compounds (Luo et al., 2015).

  • Iron Porphyrin-Catalyzed Reactions : An iron porphyrin-catalyzed N-trifluoroethylation of anilines was developed, using 2,2,2-trifluoroethylamine hydrochloride. This showcases the compound's role in facilitating novel catalytic processes (Ren et al., 2021).

Material Science Applications

  • Corrosion Inhibition : Research has been conducted on the use of related thiophene Schiff base compounds as corrosion inhibitors, demonstrating the utility of such compounds in protecting metals from corrosion (Daoud et al., 2014).

  • Rare Earth Metal Complexes : A study focused on synthesizing rare earth metal complexes with a thiophene-amido ligand, which is structurally related to 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline. This application is significant in the development of new materials (Wang et al., 2007).

Spectroscopy and Theoretical Studies

  • Vibrational Spectroscopy : Extensive spectroscopic studies have been conducted on compounds similar to 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline, aiding in understanding their structural and electronic properties (Karthick et al., 2013).

  • Quantum Chemical Studies : Quantum chemical studies on molecules like 2-chloro-5-(trifluoromethyl) aniline provide insights into their molecular orbital calculations, chemical reactivity, and thermodynamic parameters (Arivazhagan et al., 2012).

Future Directions

The future directions for the use of “2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline” are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

2-(1-chloro-2,2,2-trifluoroethyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NS/c9-7(8(10,11)12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAPPZLXGFYTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline
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2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline
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2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline
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